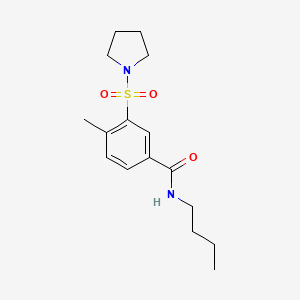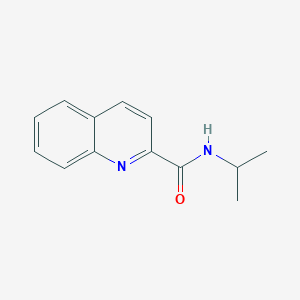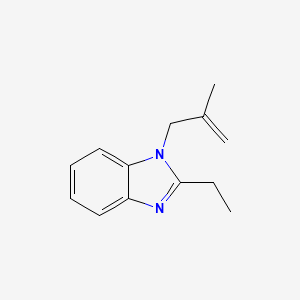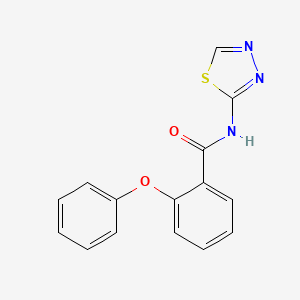
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as BP1B, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
Mechanism of Action
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide acts as a competitive inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide increases the phosphorylation of insulin receptor substrate-1 (IRS-1) and enhances insulin signaling, leading to improved glucose uptake and metabolism.
Biochemical and Physiological Effects:
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, increased glucose uptake, and decreased blood glucose levels. Additionally, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for PTP1B, as well as its ability to cross the blood-brain barrier. However, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Future Directions
There are several future directions for the study of N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, including its potential use as a therapeutic agent for diabetes, obesity, and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, as well as its long-term safety and efficacy. Finally, the development of new and more potent PTP1B inhibitors may lead to the discovery of novel therapeutic strategies for the treatment of various diseases.
Synthesis Methods
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-methyl-3-nitrobenzoic acid with butylamine in the presence of a catalyst to form N-butyl-4-methyl-3-nitrobenzamide. This compound is then reduced using hydrogen gas and a palladium catalyst to form N-butyl-4-methyl-3-aminobenzamide. In the final step, this compound is reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base to form N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide.
Scientific Research Applications
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases, including diabetes, obesity, and cancer. As an inhibitor of PTP1B, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Additionally, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-butyl-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-4-9-17-16(19)14-8-7-13(2)15(12-14)22(20,21)18-10-5-6-11-18/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVMPRORTPRBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)

![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)
![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)



![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)


![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
